9-[2-(4-fluorophenyl)-2-oxoethoxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-[2-(4-fluorophenyl)-2-oxoethoxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a complex organic compound with a molecular formula of C21H17FO4 and a molecular weight of 352.366 . This compound is notable for its unique structure, which includes a fluorophenyl group, an oxoethoxy linkage, and a dihydrocyclopenta[c]chromenone core. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 9-[2-(4-fluorophenyl)-2-oxoethoxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the fluorophenyl intermediate:
Construction of the oxoethoxy linkage: This is achieved through an etherification reaction, where an oxoethoxy group is attached to the fluorophenyl intermediate.
Cyclization to form the dihydrocyclopenta[c]chromenone core: This step involves a cyclization reaction under acidic or basic conditions to form the chromenone core.
Chemical Reactions Analysis
9-[2-(4-fluorophenyl)-2-oxoethoxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions .
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 9-[2-(4-fluorophenyl)-2-oxoethoxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme inhibition: The compound may inhibit specific enzymes involved in disease pathways.
Receptor binding: It may bind to certain receptors, modulating their activity and leading to therapeutic effects.
Signal transduction: The compound may affect signal transduction pathways, altering cellular responses.
Comparison with Similar Compounds
Similar compounds to 9-[2-(4-fluorophenyl)-2-oxoethoxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one include:
9-[2-(4-chlorophenyl)-2-oxoethoxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one: This compound has a chlorophenyl group instead of a fluorophenyl group, which may alter its chemical and biological properties.
9-[2-(4-bromophenyl)-2-oxoethoxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one:
9-[2-(4-methylphenyl)-2-oxoethoxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one: The methylphenyl group may influence the compound’s stability and interactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H17FO4 |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
9-[2-(4-fluorophenyl)-2-oxoethoxy]-7-methyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
InChI |
InChI=1S/C21H17FO4/c1-12-9-18(25-11-17(23)13-5-7-14(22)8-6-13)20-15-3-2-4-16(15)21(24)26-19(20)10-12/h5-10H,2-4,11H2,1H3 |
InChI Key |
BKNSXOBWULYNIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OCC(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.